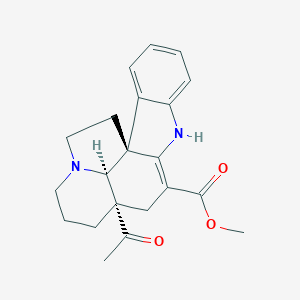
(+)-Minovincine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Minovincine is a naturally occurring alkaloid that has been isolated from the leaves of the Vinca minor plant. It has been found to have various pharmacological properties and has been studied extensively for its potential applications in medicine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- (+)-Minovincine has been a subject of extensive research in the field of synthetic organic chemistry. For instance, Morikawa, Harada, and Nishida (2015) achieved the catalytic and enantioselective total synthesis of (-)-minovincine, utilizing a chiral holmium complex-catalyzed asymmetric Diels-Alder reaction. This synthesis was notable for its efficiency, yielding the highly substituted hydrocarbazole derivative without waste stereoisomers Takahiro Morikawa, S. Harada, & A. Nishida, 2015.
- Similarly, Laforteza, Pickworth, and MacMillan (2013) completed the enantioselective total synthesis of (-)-minovincine in nine chemical steps, demonstrating the molecule's potential for streamlined synthetic routes B. N. Laforteza, M. Pickworth, & D. MacMillan, 2013.
- Varga et al. (2020) also contributed to this field by synthesizing (−)‐minovincine and (−)‐aspidofractinine, leveraging a series of cascade reactions to rapidly construct complex molecular frameworks, which highlights the versatility of this compound in synthetic organic chemistry S. Varga, Péter Angyal, Gábor Martin, O. Egyed, T. Holczbauer, & T. Soós, 2020.
Biogenetic Synthesis
- Kuehne, Li, and Wei (2000) explored the biogenetic synthesis of kopsijasminilam and deoxykopsijasminilam derived from racemic minovincine, which underscores the potential of this compound as a precursor in the biogenetic synthesis of complex natural products M. Kuehne, Y. Li, & C. Wei, 2000.
Stress-Induced Alkaloid Modification
- Abouzeid et al. (2017) and (2019) investigated the effects of methyl jasmonate treatment on Vinca minor leaves, finding that it significantly altered the pattern and composition of indole alkaloids, including minovincine. This suggests a potential role of environmental or stress-induced factors in modulating the production and transformation of this compound and related alkaloids in plants Sara Abouzeid, U. Beutling, F. Surup, Fatma M. Abdel Bar, M. Amer, F. Badria, M. Yahyazadeh, M. Brönstrup, & D. Selmar, 2017, Sara Abouzeid, U. Beutling, & D. Selmar, 2019.
Eigenschaften
CAS-Nummer |
15622-69-2 |
|---|---|
Molekularformel |
C21H24N2O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-13(24)20-8-5-10-23-11-9-21(19(20)23)15-6-3-4-7-16(15)22-17(21)14(12-20)18(25)26-2/h3-4,6-7,19,22H,5,8-12H2,1-2H3/t19-,20-,21-/m1/s1 |
InChI-Schlüssel |
DAWIIFABKVMRDV-NJDAHSKKSA-N |
Isomerische SMILES |
CC(=O)[C@]12CCCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |
SMILES |
CC(=O)C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |
Kanonische SMILES |
CC(=O)C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



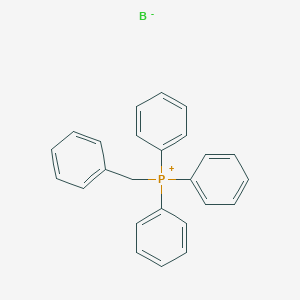
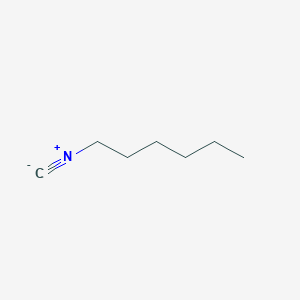

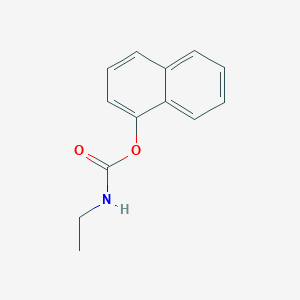
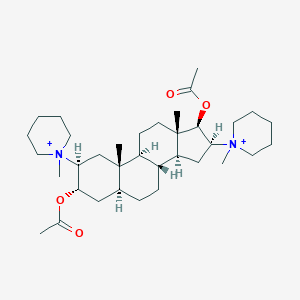
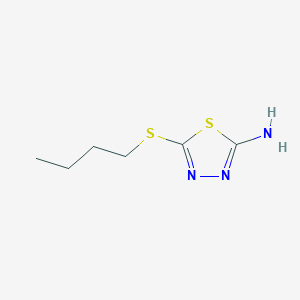


![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)



![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)
